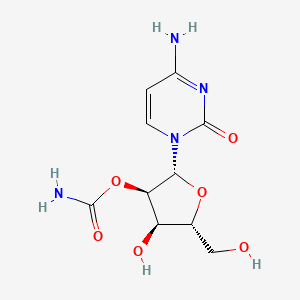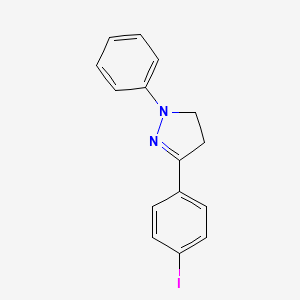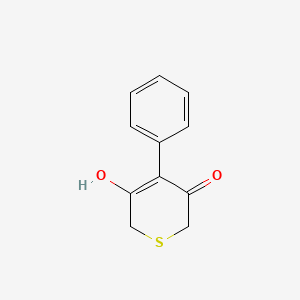![molecular formula C30H28 B14589319 1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] CAS No. 61608-89-7](/img/structure/B14589319.png)
1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] typically involves the reaction of styrene with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a zeolite beta catalyst to facilitate the alkylation process . The subsequent dehydrogenation step is crucial to form the ethene bridge between the benzene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] involves its interaction with specific molecular targets. The ethene bridge and phenylethyl groups allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenylethylene: Similar structure but lacks the phenylethyl groups.
1,2-Diphenylethane: Similar structure but lacks the ethene bridge.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of phenylethyl groups.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] is unique due to its combination of an ethene bridge and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61608-89-7 |
|---|---|
Formule moléculaire |
C30H28 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1-(1-phenylethyl)-2-[2-[2-(1-phenylethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C30H28/c1-23(25-13-5-3-6-14-25)29-19-11-9-17-27(29)21-22-28-18-10-12-20-30(28)24(2)26-15-7-4-8-16-26/h3-24H,1-2H3 |
Clé InChI |
QISXKDHBDWZTNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=CC=C2C=CC3=CC=CC=C3C(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





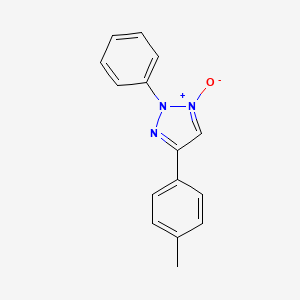
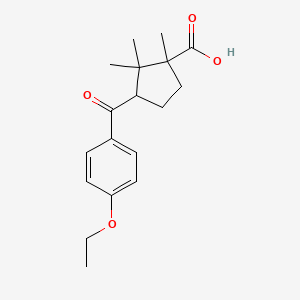
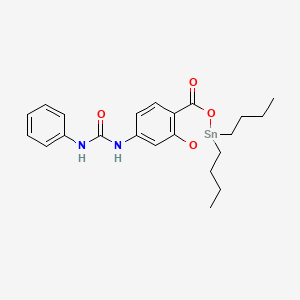

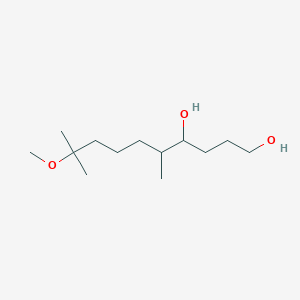
![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
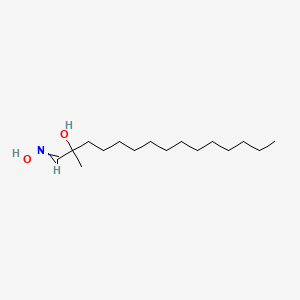
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
